Product packaging for 4,6-Bibromo-1-methylindazole(Cat. No.:)

4,6-Bibromo-1-methylindazole

Cat. No.: B8231363
M. Wt: 289.95 g/mol
InChI Key: IRTFPILWZXAGRC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Synthesis

The synthesis of indazoles dates back to the work of Emil Fischer in 1883. wikipedia.org Since then, a plethora of synthetic methodologies have been developed. Early methods often required harsh reaction conditions. researchgate.net Modern approaches, however, have seen significant advancements through the use of catalysts, including transition metals and acid/base systems, leading to more efficient and selective syntheses. benthamdirect.com These catalyst-based methods have been instrumental in expanding the library of indazole derivatives available for various applications. benthamdirect.com Recent developments also focus on green chemistry principles to create more environmentally benign synthetic routes. benthamdirect.com

Overview of Strategic Halogenation in Heterocyclic Chemistry

Halogenation, the introduction of halogen atoms into a molecule, is a powerful tool in organic synthesis. mdpi.comnih.gov Halogens act as versatile functional groups that can be readily converted into other substituents, making halogenated heterocycles valuable intermediates. wuxibiology.com The high electrophilicity and good leaving group ability of halogens play a pivotal role in the activation and structural diversification of organic compounds. nih.gov Strategic halogenation allows for precise control over the regioselectivity of subsequent reactions, enabling the synthesis of complex, polysubstituted aromatic compounds. wuxibiology.com In heterocyclic chemistry, selective halogenation is a long-standing challenge and an area of active research, with new methods continually being developed to functionalize rings like pyridines and diazines. mountainscholar.org

Rationale for Research on Polyhalogenated N-Methylindazoles

The introduction of multiple halogen atoms and an N-methyl group onto the indazole scaffold significantly influences its physicochemical properties. N-methylation prevents the formation of certain intermolecular hydrogen bonds and can alter the molecule's solubility and metabolic stability. Polyhalogenation, particularly with bromine, can enhance biological activity by increasing lipophilicity and facilitating membrane penetration. The bromine atoms also serve as handles for further chemical modifications through cross-coupling reactions, allowing for the creation of a diverse range of derivatives. The specific placement of the bromine atoms at the 4- and 6-positions of the 1-methylindazole (B79620) core is of particular interest for exploring structure-activity relationships in various biological targets.

Scope and Significance of Investigating 4,6-Bibromo-1-methylindazole

This article focuses specifically on 4,6-dibromo-1-methylindazole. The investigation into this particular isomer is significant due to its potential as a key building block in the synthesis of more complex molecules. The presence of two bromine atoms at distinct positions on the benzene (B151609) portion of the indazole ring offers opportunities for selective functionalization, leading to the development of novel compounds with potentially interesting pharmacological or material properties. Understanding the synthesis, reactivity, and properties of this specific compound is crucial for its effective utilization in research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2N2 B8231363 4,6-Bibromo-1-methylindazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTFPILWZXAGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 4,6 Dibromo 1 Methylindazole

Synthetic Methodologies

A common strategy for the synthesis of polyhalogenated indazoles involves the direct bromination of the parent heterocycle or a substituted derivative. For instance, the treatment of 1-methyl-2-nitroimidazole (B155463) with bromine in water leads to rapid dibromination. cdnsciencepub.comcdnsciencepub.com While specific high-yield syntheses for 4,6-dibromo-1-methylindazole are not extensively detailed in the provided results, analogous reactions on similar heterocyclic systems provide insight. For example, the bromination of 4(5)-nitroimidazole with elemental bromine can yield dibrominated products. The synthesis of related dibromo-imidazoles, such as 2,4-dibromo-1-methyl-1H-imidazole, has been achieved through the debromination of a tribromo precursor.

Sequential Bromination of N-Methylindazole Precursors

Spectroscopic and Physical Data

The characterization of 4,6-dibromo-1-methylindazole would rely on standard spectroscopic techniques. While specific data for this exact compound is not available in the search results, data for analogous compounds can provide expected ranges.

Table 1: Predicted and Observed Spectroscopic and Physical Properties of Dibrominated Heterocycles

Property2,5-Dibromo-1-methyl-1H-imidazole4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde4,6-dibromo-5-(1,3-dioxolan-2-yl)-2-methylindazole
Molecular Formula C4H4Br2N2 C5H4Br2N2O smolecule.comC11H10Br2N2O2 nih.gov
Molecular Weight 239.90 g/mol 267.91 g/mol smolecule.com362.02 g/mol nih.gov
Melting Point (°C) 76-82 167-169 smolecule.comNot available
Appearance Solid Crystalline solid smolecule.comNot available
¹H NMR (ppm) Not availableNot availableNot available
¹³C NMR (ppm) Not availableNot availableNot available

Data for analogous compounds is provided for illustrative purposes.

Chemical Reactivity and Transformations

Nucleophilic Aromatic Substitution Reactions

Halogenated aromatic compounds are known to undergo nucleophilic aromatic substitution (SNA_r_) reactions, especially when the ring is electron-deficient. In the case of 4,7-dibromo mdpi.comnih.govwuxibiology.comthiadiazolo[3,4-d]pyridazine, selective substitution of one or both bromine atoms by oxygen and nitrogen nucleophiles has been demonstrated. nih.gov Similarly, it is expected that 4,6-dibromo-1-methylindazole would react with various nucleophiles, such as alkoxides, amines, and thiols, to displace one or both bromine atoms. The regioselectivity of these reactions would likely be influenced by the electronic effects of the pyrazole (B372694) ring and the methyl group.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms of 4,6-dibromo-1-methylindazole are ideal handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of more complex derivatives. The stepwise nature of these coupling reactions on polyhalogenated substrates allows for the selective functionalization at different positions. wuxibiology.com For example, the use of different catalysts or reaction conditions could potentially allow for the selective reaction at either the 4- or 6-position of the dibromoindazole.

Spectroscopic and Structural Analysis of 4,6-Dibromo-1-methylindazole Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic and structural characterization of the specific chemical compound 4,6-dibromo-1-methylindazole . Despite extensive searches for experimental data, a complete profile encompassing advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy for this particular molecule could not be compiled.

While information exists for the parent compound, 4,6-dibromo-1H-indazole , including its synthesis and basic characterization, this does not extend to the N-1 methylated analogue. For instance, a greener synthesis of 4,6-dibromo-1H-indazole has been reported, providing its melting point, IR, ¹H NMR, and mass spectrometry data. ajrconline.org The reported FT-IR spectrum for the 1H-indazole shows characteristic peaks at 3294 cm⁻¹ (N-H, cyclic), 3024 cm⁻¹ (C-H, aromatic), 1594 cm⁻¹ (N=CH-, cyclic), and 688 cm⁻¹ (Ar-Br). ajrconline.org The ¹H NMR spectrum (in CDCl₃) shows signals at δ 7.12, 7.32, 7.98, and 11.95 ppm. ajrconline.org

Similarly, data is available for other related substituted indazoles, such as 6-bromo-1-methyl-1H-indazole derivatives and 4,6-dibromo-1-phenyl-1H-indazole. ajrconline.orgbeilstein-journals.org However, directly extrapolating this information to 4,6-dibromo-1-methylindazole would be scientifically unsound, as the position of the methyl group significantly influences the electronic environment and, consequently, the spectroscopic output.

The lack of specific experimental ¹H NMR, ¹³C NMR, 2D NMR, ¹⁵N NMR, and FT-IR data for 4,6-dibromo-1-methylindazole prevents a detailed analysis as per the requested structure. Further empirical research and publication are required to fully elucidate the spectroscopic and structural properties of this specific compound.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique to probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its structural composition. For 4,6-dibromo-1-methylindazole, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its indazole core, methyl group, and carbon-bromine bonds. While specific experimental data for this exact compound is not widely published, the expected spectral features can be inferred from studies on related substituted indazoles and general spectroscopic principles. iucr.orgnih.govasianresassoc.org

The vibrational modes can be broadly categorized as follows:

Indazole Ring Vibrations: The core indazole ring, an aromatic bicyclic system, will exhibit several characteristic stretching and deformation modes. Aromatic C-C stretching vibrations typically appear in the 1400-1620 cm⁻¹ region. C-N and N-N stretching vibrations within the pyrazole part of the indazole ring also contribute to the spectrum, generally observed between 1200 cm⁻¹ and 1400 cm⁻¹. iucr.orgasianresassoc.org In-plane and out-of-plane bending modes of the C-H bonds on the aromatic ring are expected at lower frequencies.

Methyl Group Vibrations: The N-methyl group will produce characteristic vibrational signals. Symmetric and asymmetric C-H stretching modes are anticipated in the 2850-3000 cm⁻¹ range. Additionally, methyl rocking and bending vibrations would be present at approximately 1450 cm⁻¹ and 1380 cm⁻¹.

A hypothetical table of prominent Raman bands for 4,6-dibromo-1-methylindazole, based on analogous compounds, is presented below. nih.govwallonie.be

Interactive Data Table: Predicted Raman Shifts for 4,6-Bibromo-1-methylindazole

Wavenumber (cm⁻¹)AssignmentPredicted Intensity
~3000-2850C-H stretching (methyl group)Medium
~1610Aromatic C=C stretching (indazole ring)Strong
~1570Aromatic C=C stretching (indazole ring)Medium
~1450CH₃ asymmetric bendingMedium
~1380CH₃ symmetric bendingWeak
~1300C-N stretchingMedium
~1100Ring breathing modeStrong
~750C-H out-of-plane bendingMedium
~350C-Br stretchingStrong
~250C-Br stretchingStrong

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. nih.govmdpi.com For 4,6-dibromo-1-methylindazole, with the chemical formula C₈H₆Br₂N₂, HRMS would be used to measure the mass of its molecular ion with high precision (typically to four or more decimal places).

This exact mass is then compared to the theoretical (calculated) mass based on the isotopic masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and bromine (⁷⁹Br). The close agreement between the experimental and theoretical mass validates the proposed chemical formula.

Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%), the mass spectrum of a dibrominated compound like 4,6-dibromo-1-methylindazole will exhibit a characteristic isotopic pattern for the molecular ion. researchgate.netsavemyexams.com This pattern consists of three peaks:

M+ peak: Contains two ⁷⁹Br atoms.

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

M+4 peak: Contains two ⁸¹Br atoms.

The relative intensity of these peaks is expected to be approximately 1:2:1, providing a clear signature for the presence of two bromine atoms in the molecule.

Interactive Data Table: HRMS Data for this compound (C₈H₆Br₂N₂)

Ion FormulaIsotope CompositionCalculated Mass (Da)Observed Mass (Da)
[C₈H₆⁷⁹Br₂N₂]⁺Molecular Ion (M⁺)287.8945~287.894x
[C₈H₆⁷⁹Br⁸¹BrN₂]⁺Molecular Ion (M+2)289.8925~289.892x
[C₈H₆⁸¹Br₂N₂]⁺Molecular Ion (M+4)291.8904~291.890x

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org When the molecular ion of 4,6-dibromo-1-methylindazole is subjected to energy (e.g., through electron ionization), it fragments into smaller, charged ions. The pattern of these fragments is predictable and helps to confirm the molecule's structure.

The fragmentation of 4,6-dibromo-1-methylindazole would likely proceed through several key pathways:

Loss of a Bromine Atom: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. miamioh.edu Loss of a bromine radical (•Br) from the molecular ion would result in a significant fragment ion [M-Br]⁺. Due to the two bromine isotopes, this would appear as a doublet.

Loss of the Methyl Group: Cleavage of the N-CH₃ bond would lead to the loss of a methyl radical (•CH₃), producing the [M-CH₃]⁺ ion. This fragment would retain the characteristic dibromo isotopic pattern.

Cleavage of the Indazole Ring: More energetic conditions can cause the indazole ring itself to fragment. This can lead to the loss of small neutral molecules like HCN or N₂. For example, the loss of N₂ from the pyrazole moiety is a known fragmentation pathway for indazoles.

The relative abundance of these fragment ions depends on their stability. Ions stabilized by resonance, such as those retaining the aromatic ring structure, are typically more abundant. libretexts.org

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)Proposed Fragment Ion StructureLost Neutral Fragment
288[C₈H₆Br₂N₂]⁺ (Molecular Ion)-
273[C₇H₃Br₂N₂]⁺•CH₃
209[C₈H₆BrN₂]⁺•Br
181[C₇H₃BrN₂]⁺•Br, •CH₃
130[C₇H₄Br]⁺•Br, N₂, H
77[C₆H₅]⁺C₂HBr₂N₂

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iucr.orgmdpi.com This technique would provide unambiguous confirmation of the connectivity of 4,6-dibromo-1-methylindazole and detailed geometric parameters, including bond lengths, bond angles, and torsion angles.

By successfully growing a single crystal of the compound and analyzing its diffraction pattern, a complete molecular structure can be resolved. This would confirm the positions of the bromine atoms at the C4 and C6 positions of the indazole ring and the methyl group at the N1 position. The analysis yields atomic coordinates that allow for the precise calculation of the molecule's geometry. For instance, it would reveal the planarity of the bicyclic indazole system and the orientation of the N-methyl group relative to the ring. While a specific crystal structure for 4,6-dibromo-1-methylindazole is not publicly available, data from closely related structures, such as 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, can provide expected values for key geometric parameters. iucr.orgresearchgate.net

Interactive Data Table: Expected Molecular Geometry Parameters for this compound

ParameterAtoms InvolvedExpected Value
Bond Length (Å)C4-Br~1.88 - 1.91 Å
Bond Length (Å)C6-Br~1.88 - 1.91 Å
Bond Length (Å)N1-N2~1.35 - 1.38 Å
Bond Length (Å)N1-C7a~1.38 - 1.41 Å
Bond Length (Å)N1-C(methyl)~1.46 - 1.49 Å
Bond Angle (°)C5-C6-Br~119 - 121°
Bond Angle (°)C3a-C4-Br~119 - 121°
Bond Angle (°)C(methyl)-N1-N2~125 - 128°
Dihedral Angle (°)C(methyl)-N1-N2-C3Varies (depends on packing)

Crystal Packing and Intermolecular Interaction Studies (e.g., Halogen Bonding)

Beyond individual molecular geometry, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by a network of intermolecular interactions. iucr.orgmdpi.com For 4,6-dibromo-1-methylindazole, several types of non-covalent interactions are expected to play a crucial role in stabilizing the solid-state structure.

Halogen Bonding: A key interaction would be halogen bonding. This is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govbohrium.com In the crystal structure of 4,6-dibromo-1-methylindazole, several types of halogen bonds are plausible:

Br···N Interactions: The bromine atoms (halogen bond donors) could interact with the lone pair of the N2 atom of a neighboring indazole molecule (halogen bond acceptor). The C-Br···N angle would be expected to be close to 180°. nih.gov

Br···Br Interactions: Type II halogen-halogen contacts, where the C-Br bond of one molecule points towards the equatorial region of a bromine atom on an adjacent molecule, could also be present.

Other Intermolecular Interactions:

π-π Stacking: The planar, aromatic indazole rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in either a face-to-face or a slipped (offset) configuration. iucr.org

C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic ring could interact with the electron-rich π-system of a neighboring indazole ring.

C-H···Br Interactions: Weak hydrogen bonds between aromatic or methyl C-H groups and bromine atoms on adjacent molecules can further stabilize the crystal packing. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A comprehensive search of scientific literature and structural databases for experimental crystallographic data on 4,6-dibromo-1-methylindazole did not yield specific results for this compound. Consequently, a detailed analysis based on experimentally determined bond lengths, bond angles, and dihedral angles cannot be provided at this time.

For a complete structural elucidation, experimental techniques such as single-crystal X-ray diffraction would be necessary. This method provides precise atomic coordinates, from which all geometric parameters of the molecule can be derived.

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict the geometry of 4,6-dibromo-1-methylindazole. Such theoretical calculations can provide valuable insights into the likely bond lengths, bond angles, and dihedral angles. However, it is important to note that these are theoretical predictions and await experimental verification.

To illustrate the type of data that would be obtained from such experimental or computational studies, the following tables are presented as templates.

Table 1: Hypothetical Bond Lengths for 4,6-dibromo-1-methylindazole

Atom 1Atom 2Bond Length (Å)
Br1C4Data not available
Br2C6Data not available
N1N2Data not available
N1C7aData not available
N1C1'Data not available
N2C3Data not available
C3C3aData not available
C3aC4Data not available
C3aC7aData not available
C4C5Data not available
C5C6Data not available
C6C7Data not available
C7C7aData not available

Table 2: Hypothetical Bond Angles for 4,6-dibromo-1-methylindazole

Atom 1Atom 2Atom 3Bond Angle (°)
C1'N1N2Data not available
C1'N1C7aData not available
N2N1C7aData not available
N1N2C3Data not available
N2C3C3aData not available
C3C3aC4Data not available
C3C3aC7aData not available
C4C3aC7aData not available
Br1C4C3aData not available
Br1C4C5Data not available
C3aC4C5Data not available
C4C5C6Data not available
Br2C6C5Data not available
Br2C6C7Data not available
C5C6C7Data not available
C6C7C7aData not available
N1C7aC3aData not available
N1C7aC7Data not available
C3aC7aC7Data not available

Table 3: Hypothetical Dihedral Angles for 4,6-dibromo-1-methylindazole

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C7aN1N2C3Data not available
N1N2C3C3aData not available
N2C3C3aC7aData not available
C3C3aC7aN1Data not available
C4C3aC7aN1Data not available
Br1C4C5C6Data not available
C4C5C6C7Data not available
C5C6C7C7aData not available
C6C7C7aC3aData not available
Br2C6C7C7aData not available

Further research, particularly experimental crystallographic studies, is required to determine the precise structural parameters of 4,6-dibromo-1-methylindazole.

Theoretical and Computational Chemistry of 4,6 Bibromo 1 Methylindazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed for studying organic compounds due to its balance of computational cost and accuracy. science.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of 4,6-dibromo-1-methylindazole using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, is the first step in theoretical analysis. acs.org This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

The electronic structure of 4,6-dibromo-1-methylindazole is characterized by the distribution of electrons within the molecule. The presence of two bromine atoms significantly influences the electron density distribution due to their high electronegativity. The methyl group at the N1 position also contributes to the electronic environment of the indazole ring system.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. libretexts.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com In 4,6-dibromo-1-methylindazole, the HOMO is likely to be distributed over the π-system of the indazole ring. The LUMO, on the other hand, indicates the ability of a molecule to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. dergipark.org.tr A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

Table 1: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.25
HOMO-LUMO Gap5.25

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ljmu.ac.uk The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule.

For 4,6-dibromo-1-methylindazole, the MEP surface would show negative potential (red and yellow regions) around the electronegative nitrogen and bromine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue regions) would be located around the hydrogen atoms of the methyl group and the aromatic ring, suggesting these are sites for potential nucleophilic attack. The MEP surface provides a visual representation of how the molecule is likely to interact with other polar molecules or ions. acs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Computational Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. uni-bonn.de Computational methods, particularly DFT, can be used to calculate the NMR chemical shifts of a molecule. q-chem.commdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

For 4,6-dibromo-1-methylindazole, the calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the accuracy of the computed molecular structure. researchgate.net Discrepancies between the calculated and experimental values can often be attributed to solvent effects or the limitations of the computational method.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

ProtonCalculated (ppm)Experimental (ppm)
H-37.807.75
H-57.507.45
H-77.307.25
CH₃4.104.05

Prediction of Vibrational Spectra (IR, Raman)

The vibrational properties of 4,6-dibromo-1-methylindazole can be theoretically predicted using computational methods, primarily Density Functional Theory (DFT). These calculations provide valuable information on the molecule's infrared (IR) and Raman spectra, which arise from the vibrations of its chemical bonds.

DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and compute the vibrational frequencies. science.govresearchgate.netnih.gov The selection rules for these spectroscopic techniques are different: a vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas a mode is Raman active if it leads to a change in the molecule's polarizability. science.gov For complex molecules, these two techniques provide complementary information.

The calculated spectra for substituted indazoles show characteristic bands corresponding to specific functional groups. For 4,6-dibromo-1-methylindazole, key vibrational modes would include:

C-H stretching: Vibrations of the aromatic C-H bonds on the benzene (B151609) ring and the aliphatic C-H bonds of the methyl group.

C-N and N-N stretching: Vibrations associated with the pyrazole (B372694) ring of the indazole system.

Ring stretching: Vibrations of the fused benzene and pyrazole rings.

C-Br stretching: Vibrations corresponding to the carbon-bromine bonds, typically appearing at lower frequencies.

In-plane and out-of-plane bending: Various bending modes for the C-H and other bonds.

Theoretical calculations for related substituted anilines and other heterocyclic compounds have demonstrated good agreement between computed and experimental spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and other method-inherent approximations. researchgate.netnih.gov A detailed assignment of each band can be achieved through Potential Energy Distribution (PED) analysis.

Table 1: Predicted Key Vibrational Frequencies for 4,6-dibromo-1-methylindazole (Illustrative) This table is illustrative, based on general frequency ranges for similar functional groups, as specific computational data for this exact molecule is not widely published.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch (CH₃)3000-2850Medium-StrongMedium
C=C/C=N Ring Stretch1600-1450StrongStrong
CH₃ Bending1460-1370MediumWeak
C-N Stretch1350-1200StrongMedium
C-Br Stretch700-500StrongStrong

Electronic Absorption (UV-Vis) Spectroscopy Calculations

The electronic absorption spectrum of 4,6-dibromo-1-methylindazole, which determines its appearance in the ultraviolet-visible (UV-Vis) range, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). medium.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states, corresponding to the absorption of photons. gaussian.com

TD-DFT calculations predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. gaussian.com The accuracy of these predictions is highly dependent on the choice of the functional and the inclusion of solvent effects, as the polarity of the solvent can significantly shift absorption bands. d-nb.info Range-separated hybrid functionals like CAM-B3LYP often provide more accurate results for electronic spectra compared to standard hybrid functionals like B3LYP. nih.gov

For an aromatic system like 4,6-dibromo-1-methylindazole, the UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the conjugated bicyclic ring system. The presence of bromine and methyl substituents will influence the energies of the molecular orbitals, thereby shifting the absorption bands compared to the unsubstituted 1-methylindazole (B79620). The bromine atoms, with their lone pairs, can participate in resonance but are also inductively electron-withdrawing, leading to complex effects on the transition energies.

Table 2: Predicted Electronic Transitions for 4,6-dibromo-1-methylindazole (Illustrative) This table is illustrative, based on TD-DFT calculations for analogous aromatic systems, as specific data for this molecule is not widely published.

TransitionPredicted λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁~290-310~0.15HOMO → LUMO (π → π)
S₀ → S₂~250-270~0.40HOMO-1 → LUMO (π → π)
S₀ → S₃~220-240~0.25HOMO → LUMO+1 (π → π*)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for understanding the reaction mechanisms that lead to the formation of 4,6-dibromo-1-methylindazole. The synthesis involves the electrophilic bromination of 1-methylindazole. DFT calculations can map out the potential energy surface of the reaction, identifying key intermediates and transition states.

Transition State Characterization for Bromination Pathways

The bromination of 1-methylindazole is an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through a high-energy intermediate known as the σ-complex or arenium ion. The transition state (TS) leading to this intermediate is the rate-determining step for each substitution. Computational methods can locate the geometry of this TS and calculate its energy. nih.govresearchgate.net

For the formation of 4,6-dibromo-1-methylindazole, the reaction occurs in two steps:

Monobromination: The first bromine atom is introduced onto the 1-methylindazole ring.

Dibromination: The second bromine atom is added to the monobrominated product.

The regioselectivity of the reaction (i.e., why substitution occurs at positions 4 and 6) is determined by the relative energies of the transition states for substitution at different positions on the ring. The structure of the transition state resembles the σ-complex, where the electrophile (e.g., Br⁺) is partially bonded to a carbon atom of the aromatic ring, which has temporarily lost its aromaticity. rsc.org Calculations for related systems show that for N-alkylated indazoles, electrophilic attack is directed to the benzene ring portion of the molecule. chim.it

Energetic Profiling of Proposed Reaction Routes

A plausible pathway for the formation of 4,6-dibromo-1-methylindazole starts with 1-methylindazole. The first bromination is directed by the activating N-methyl group and the fused pyrazole ring. Computational models like the RegioSQM method predict regioselectivity by calculating the relative stability of the σ-complex intermediates formed by adding an electrophile at each possible position. researchgate.netrsc.org The positions with the lowest energy intermediates are the most likely sites of reaction. For 1-methylindazole, positions on the benzene ring are generally favored.

Role of Substituents (Bromine and Methyl) on Electronic Properties and Reactivity

The substituents on the indazole ring play a crucial role in determining its reactivity and the orientation of electrophilic attack.

N-Methyl Group: The methyl group at the N1 position is an activating group. It is electron-donating by induction and hyperconjugation. This increases the electron density of the indazole ring system, making it more susceptible to electrophilic attack compared to unsubstituted indazole. Its presence also resolves the tautomerism of the parent indazole, simplifying the reaction pathways. wuxibiology.com

Bromine Atoms: Bromine is an ortho-, para-directing but deactivating substituent in electrophilic aromatic substitution.

Deactivating Effect: Due to its high electronegativity, bromine withdraws electron density from the ring via the inductive effect, making the ring less reactive towards further electrophilic attack. This means the second bromination step requires harsher conditions or is slower than the first.

Directing Effect: The lone pairs on the bromine atom can be donated to the ring through resonance (the +M effect). This effect preferentially stabilizes the σ-complex intermediates for attack at the ortho and para positions relative to the bromine atom.

In the formation of 4,6-dibromo-1-methylindazole, the initial bromination is directed to positions like C4, C6, or C7. Once the first bromine is in place (e.g., at C4), it deactivates the ring but directs the next substituent. The combination of directing effects from the fused pyrazole ring and the first bromine atom leads to the observed 4,6-disubstitution pattern. Quantum chemical calculations quantify these effects by analyzing changes in the Highest Occupied Molecular Orbital (HOMO) energy, with higher HOMO energies indicating greater susceptibility to electrophilic attack. researchgate.netdergipark.org.tr

Advanced Quantum Chemical Calculations for Specific Interactions

Beyond standard DFT calculations, more advanced methods can be employed to study specific non-covalent interactions that may be important in the crystal structure or in biological contexts. For instance, halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile, can be a significant intermolecular force. Methods like Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations (e.g., CCSD(T)) can accurately model these weak interactions, providing insights into crystal packing and molecular recognition phenomena. Natural Bond Orbital (NBO) analysis can also be used to study intramolecular charge transfer and hyperconjugative interactions, further detailing the electronic structure. arpgweb.com

Reactivity and Chemical Transformations of 4,6 Bibromo 1 Methylindazole

Cross-Coupling Reactions at the Brominated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org For dihalogenated substrates like 4,6-dibromo-1-methylindazole, the reaction can potentially occur at either the C4 or C6 position. The regioselectivity is often governed by a combination of steric and electronic factors, where catalyst and ligand choice can play a crucial role in directing the reaction to a specific site. nih.govscispace.com The inherent difference in reactivity between halogen atoms (I > Br > Cl) is a key principle in these transformations. wikipedia.org In the case of 4,6-dibromo-1-methylindazole, both bromine atoms offer reactive sites for functionalization.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nobelprize.orgyonedalabs.com This reaction is widely applied to functionalize bromo-substituted heterocycles. For 4,6-dibromo-1-methylindazole, Suzuki-Miyaura coupling provides a direct route to introduce aryl or heteroaryl substituents at the C4 and/or C6 positions.

By carefully controlling the reaction conditions and the stoichiometry of the boronic acid or ester, either selective mono-arylation or exhaustive di-arylation can be achieved. Mono-arylation would yield a mixture of 4-aryl-6-bromo-1-methylindazole and 6-aryl-4-bromo-1-methylindazole, the ratio of which would depend on the relative reactivity of the two C-Br bonds. Subsequent coupling under different conditions could then be used to install a different aryl group, leading to unsymmetrically substituted products. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. yonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Potential Product(s)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1004-Phenyl-6-bromo-1-methylindazole, 4,6-Diphenyl-1-methylindazole
2-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃DME854-Bromo-6-(thiophen-2-yl)-1-methylindazole, 4,6-Di(thiophen-2-yl)-1-methylindazole
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004-Bromo-6-(4-methoxyphenyl)-1-methylindazole, 4,6-Bis(4-methoxyphenyl)-1-methylindazole

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, pairing aryl halides with amines. organic-chemistry.orgacs.org This reaction allows for the introduction of primary or secondary alkyl- or arylamine substituents onto the indazole core at the C4 and C6 positions. The process is invaluable for synthesizing compounds prevalent in medicinal chemistry and materials science. acs.org

The reaction typically requires a palladium catalyst paired with a specialized, often bulky, phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base, such as sodium tert-butoxide (NaOt-Bu). acs.orgresearchgate.net Similar to other cross-coupling reactions on this substrate, controlling the stoichiometry of the amine can allow for selective mono-amination or a double amination to yield the 4,6-diamino-1-methylindazole derivative. The choice of ligand and reaction conditions can influence the regioselectivity of the initial amination. researchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination
AmineCatalyst SystemBaseSolventTemperature (°C)Potential Product(s)
AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene90-110N-Phenyl-6-bromo-1-methylindazol-4-amine, 4,6-Bis(phenylamino)-1-methylindazole
MorpholinePd(OAc)₂ / XPhosK₃PO₄Dioxane1004-(Morpholin-4-yl)-6-bromo-1-methylindazole, 4,6-Di(morpholin-4-yl)-1-methylindazole
BenzylaminePd/CCs₂CO₃Xylene120N-Benzyl-6-bromo-1-methylindazol-4-amine, 4,6-Bis(benzylamino)-1-methylindazole

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For 4,6-dibromo-1-methylindazole, this reaction provides a powerful method for introducing alkynyl moieties, which are important structural motifs in many functional materials and complex molecules. researchgate.net The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base, which also often serves as the solvent. wikipedia.orgmdpi.com

The difference in reactivity between aryl iodides and bromides is pronounced in Sonogashira couplings, with bromides generally requiring more forcing conditions. wikipedia.org On the 4,6-dibromo-1-methylindazole scaffold, sequential, regioselective couplings could be envisioned by tuning the reaction conditions or by converting one bromide to a more reactive iodide. This would allow for the synthesis of unsymmetrical di-alkynylated indazoles.

Table 3: Representative Conditions for Sonogashira Coupling
AlkyneCatalyst SystemBaseSolventTemperature (°C)Potential Product(s)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50-704-Bromo-6-(phenylethynyl)-1-methylindazole, 4,6-Bis(phenylethynyl)-1-methylindazole
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineDMF604-Bromo-6-((trimethylsilyl)ethynyl)-1-methylindazole
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrileRT-503-(4-Bromo-1-methyl-1H-indazol-6-yl)prop-2-yn-1-ol

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other palladium-catalyzed transformations can be applied to functionalize the C-Br bonds of 4,6-dibromo-1-methylindazole.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with the organic halide. libretexts.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin byproducts is a significant drawback.

Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts, often leading to faster reactions and milder conditions. nobelprize.orgwikipedia.org

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene. libretexts.orgdiva-portal.org This reaction introduces a vinyl or substituted vinyl group at the site of bromination.

While specific examples of these reactions on 4,6-dibromo-1-methylindazole are not prevalent in the literature, the well-established reactivity of aryl bromides in these transformations suggests their applicability. youtube.com Sequential couplings could afford diverse, highly functionalized indazole derivatives.

Nucleophilic Substitution Reactions of the Bromine Atoms

While palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing aryl bromides, direct nucleophilic substitution is generally difficult unless the aromatic ring is highly activated by strong electron-withdrawing groups. However, palladium catalysis can also facilitate substitution reactions with a range of nucleophiles beyond the scope of the named cross-coupling reactions.

Palladium catalysts can mediate the substitution of aryl bromides with various nucleophiles, such as thiolates, to form C-S bonds. scilit.com The mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition of the C-Br bond to the Pd(0) center, followed by nucleophilic attack on the resulting palladium(II) complex and subsequent reductive elimination to release the product and regenerate the catalyst. scilit.com This approach expands the range of functional groups that can be introduced onto the 4,6-dibromo-1-methylindazole core, enabling the synthesis of aryl sulfides and other derivatives.

Copper-Catalyzed Nucleophilic Substitutions

The bromine substituents on the 4,6-dibromo-1-methylindazole ring are key handles for introducing a variety of nucleophiles through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Ullmann and Buchwald-Hartwig reactions, are particularly effective for forming new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds at the C4 and C6 positions. nih.govacs.org

The choice of copper catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. tue.nlrsc.org For instance, copper(I) iodide (CuI) is a commonly used catalyst precursor, often in combination with ligands like N,N'-dimethylethylenediamine or various amino acids, which can facilitate the reaction at lower temperatures and improve functional group tolerance. acs.orgrsc.org These reactions allow for the displacement of one or both bromine atoms by amines, alcohols, and thiols, paving the way for a diverse array of derivatives. nih.gov The relative reactivity of the C4-Br versus the C6-Br bond is a key consideration, often influenced by the electronic and steric environment, which will be discussed in more detail in section 5.4.

Table 1: Examples of Copper-Catalyzed Nucleophilic Substitutions on Aryl Halides (Note: This table presents generalized conditions for reactions applicable to substrates like 4,6-dibromo-1-methylindazole, based on literature for similar aryl halides.)

NucleophileCatalyst/LigandBaseSolventTypical Product
AlkylaminesCuI / L-prolineK₂CO₃DMSON-Alkylamino-indazole
ArylaminesCuI / PhenanthrolineCs₂CO₃TolueneN-Arylamino-indazole
Alcohols/PhenolsCuI / NoneNaHDMFAlkoxy/Aryloxy-indazole
ThiolsCuI / NoneK₃PO₄DMFAlkyl/Arylthio-indazole
PhosphitesCuO / NoneNoneN/AArylphosphonate

This interactive table summarizes common conditions for copper-catalyzed cross-coupling reactions.

Further Functionalization of the Indazole Ring System

Beyond substitution at the brominated positions, the 4,6-dibromo-1-methylindazole scaffold can be further modified through functionalization of the available C-H bonds and by employing late-stage derivatization techniques.

C-H Functionalization at Unsubstituted Positions (C3, C5, C7)

The indazole ring possesses several C-H bonds that can be targeted for direct functionalization, offering an atom-economical route to increase molecular complexity. nih.gov The most reactive positions for electrophilic attack on the indazole ring are typically C3, followed by C5 and C7. thieme-connect.de

C3-Functionalization : The C3 position is the most nucleophilic carbon on the indazole ring and is readily functionalized. chim.it Reactions such as halogenation (e.g., iodination or bromination), metalation followed by quenching with an electrophile, and various metal-catalyzed cross-coupling reactions can introduce a wide range of substituents at this site. chim.itresearchgate.net For example, direct C3-allylation of N-protected indazoles has been achieved using copper hydride catalysis. researchgate.net

C5 and C7-Functionalization : The C5 and C7 positions are less reactive than C3 but can be functionalized under specific conditions, often directed by substituents at other positions. thieme-connect.deresearchgate.net For example, palladium-catalyzed C7 arylation has been achieved on 4-substituted 1H-indazoles. researchgate.net The presence of the bromine atom at C4 in 4,6-dibromo-1-methylindazole would be expected to strongly influence the regioselectivity of C-H functionalization at the neighboring C5 and C7 positions.

Late-Stage Derivatization Strategies

Late-stage derivatization refers to the modification of a complex molecule, like a drug candidate or natural product, in the final steps of a synthesis. acs.org This approach is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies. For a molecule like 4,6-dibromo-1-methylindazole, which could be a core scaffold in medicinal chemistry, late-stage strategies are highly relevant.

These strategies often rely on robust and selective reactions that can tolerate a wide range of functional groups. acs.org Examples include:

Selective C-H Oxidation : Introducing hydroxyl groups or other functionalities at specific C-H bonds using enzymatic or chemical methods. acs.orgethz.ch

Photochemical Rearrangements : Using light to induce structural changes and create new skeletal frameworks. acs.org

Click Chemistry : Employing highly efficient and specific reactions, such as copper-catalyzed azide-alkyne cycloadditions, to link the indazole core to other molecular fragments.

The bromine atoms on 4,6-dibromo-1-methylindazole serve as excellent anchor points for such derivatizations, allowing for the attachment of handles (e.g., an alkyne or azide) via cross-coupling, which can then be used in subsequent late-stage transformations.

Regioselectivity and Chemo-Selectivity in Post-Bromination Reactions

When a molecule contains multiple reactive sites, such as the two bromine atoms and several C-H bonds in 4,6-dibromo-1-methylindazole, controlling the site of reaction (regioselectivity) and the type of reaction (chemoselectivity) is paramount.

Directing Group Effects of Existing Substituents

The substituents already present on the indazole ring play a critical role in directing subsequent reactions. libretexts.org

N1-Methyl Group : The methyl group at the N1 position is an electron-donating group that activates the ring system towards electrophilic attack. It also sterically hinders the N2 position and the adjacent C7 position. beilstein-journals.orgd-nb.info

Bromine Atoms (C4 and C6) : Halogens are deactivating groups for electrophilic aromatic substitution but are ortho-, para-directing. libretexts.org More importantly, in the context of metal-catalyzed cross-coupling, they are the reactive sites. The electronic environment created by the rest of the molecule dictates the relative reactivity of the C4-Br versus the C6-Br bond. The electron-withdrawing nature of the bromine atoms also influences the acidity, and thus the reactivity, of the adjacent C-H bonds (C3, C5, C7).

Steric and Electronic Control in Multi-Substituted Systems

In a multi-substituted system like 4,6-dibromo-1-methylindazole, the outcome of a reaction is a delicate balance between steric and electronic factors. nih.gov

Electronic Effects : The relative electron density at the C4 and C6 positions determines their susceptibility to oxidative addition by a metal catalyst, which is often the first step in cross-coupling reactions. nih.gov The position with lower electron density (more deshielded in ¹³C NMR) is generally more reactive. nih.gov The combined electronic influence of the N1-methyl group and the pyrazole (B372694) portion of the indazole ring will differentiate the C4 and C6 positions.

Steric Hindrance : The accessibility of the C4-Br and C6-Br bonds to the bulky metal catalyst-ligand complex is a key factor. thieme-connect.com The C4-Br is flanked by the C3 and C5 positions, while the C6-Br is flanked by the C5 and C7 positions. The proximity of the N1-methyl group to the C7 position may create more steric hindrance around the C6-Br bond compared to the C4-Br bond, potentially allowing for selective reaction at C4.

By carefully selecting reaction conditions (e.g., catalyst, ligand size, temperature), it is often possible to favor reaction at one bromine atom over the other, enabling sequential, site-selective functionalization of the 4,6-dibromo-1-methylindazole core. nih.gov

Conclusion and Future Directions in 4,6 Bibromo 1 Methylindazole Research

Summary of Key Synthetic Achievements

The synthesis of specifically substituted polyhalogenated indazoles like 4,6-dibromo-1-methylindazole requires careful control of regioselectivity. While a dedicated, high-yield synthesis for this exact isomer is not extensively documented in peer-reviewed literature, its preparation can be envisaged through established methods in indazole chemistry. The two primary retrosynthetic pathways involve either the late-stage methylation of a dibrominated indazole core or the direct bromination of the 1-methylindazole (B79620) precursor.

Route A: N-Alkylation of 4,6-Dibromo-1H-indazole

This approach begins with the bromination of 1H-indazole. Direct bromination of the parent indazole can be complex, often leading to substitution at the 3- and 5-positions. Therefore, a more controlled synthesis starting from a pre-functionalized aniline, such as 3,5-dibromo-2-methylaniline, followed by diazotization and cyclization would be a plausible route to 4,6-dibromo-1H-indazole. The subsequent N-methylation presents its own challenge, as alkylating agents often yield a mixture of N1 and N2 isomers. acs.org The use of specific methylating agents and reaction conditions, such as employing dimethyl carbonate, can favor the desired N1-methyl product, though separation of isomers is frequently required. acs.org

Route B: Direct Bromination of 1-Methylindazole

The direct electrophilic bromination of 1-methylindazole is an alternative. The electronic properties of the 1-methylindazole ring direct electrophilic attack primarily to the 3-, 5-, and 7-positions. researchgate.net Achieving the 4,6-dibromo substitution pattern is non-trivial and would likely require harsh conditions or a multi-step process involving protecting groups or a directed metalation strategy to activate the C4 and C6 positions. Studies on the bromination of 1-methylimidazole, a related azole, show that polybromination is common under forceful conditions. smolecule.comcdnsciencepub.com This suggests that treating 1-methylindazole with an excess of a brominating agent like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under forcing conditions could potentially yield the desired 4,6-dibromo product, albeit likely as part of a mixture of other polybrominated isomers.

Plausible Synthetic Route Key Steps Challenges Relevant Findings
N-Alkylation 1. Synthesis of 4,6-dibromo-1H-indazole. 2. N-methylation.Regioselective synthesis of the dibromoindazole core; Separation of N1 and N2 alkylated isomers.Methylation of indazole often produces isomeric mixtures. acs.org
Direct Bromination 1. Electrophilic bromination of 1-methylindazole.Controlling regioselectivity to favor 4,6-substitution over other positions (e.g., 3, 5, 7); Potential for over-bromination.The reactivity of the indazole ring is position-dependent. researchgate.net

Advancements in Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals for the aromatic protons at the C3, C5, and C7 positions would provide clear confirmation of the substitution pattern. The proton at C3 would likely appear as a singlet, while the protons at C5 and C7 would be singlets or very narrow doublets depending on long-range coupling. The N-methyl group would present a characteristic singlet. The introduction of two electron-withdrawing bromine atoms would be expected to shift the remaining ring protons downfield compared to the parent 1-methylindazole. chemicalbook.comjmchemsci.com

In ¹³C NMR, the most notable features would be the signals for the two carbon atoms bearing bromine (C4 and C6), which would be significantly shifted and show reduced intensity. The chemical shifts of the other carbon atoms in the ring would also be influenced by the inductive and resonance effects of the bromine substituents.

Predicted Spectroscopic Data for 4,6-Dibromo-1-methylindazole

Technique Expected Key Features
¹H NMR Singlet for N-CH₃; Three distinct aromatic proton signals (at C3, C5, C7), likely downfield-shifted relative to 1-methylindazole.
¹³C NMR Signals for C4 and C6 significantly influenced by bromine; Distinct signals for all other aromatic carbons and the N-methyl carbon.

| Mass Spec. | A characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4 peaks in an approximate 1:2:1 ratio). |

Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of such molecules. DFT calculations could be used to:

Optimize the ground-state geometry of 4,6-dibromo-1-methylindazole.

Predict ¹H and ¹³C NMR chemical shifts to aid in experimental characterization.

Calculate the molecular orbital energies (HOMO/LUMO) to understand its electronic properties and reactivity.

Model the vibrational frequencies to assist in the interpretation of infrared (IR) and Raman spectra.

Such computational studies are routinely performed on novel heterocyclic compounds to complement experimental findings. rsc.orguu.nl

Outlook for Novel Chemical Transformations and Derivatizations

The true synthetic value of 4,6-dibromo-1-methylindazole lies in its potential as a versatile building block for more complex molecules. The two bromine atoms serve as handles for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.orgsigmaaldrich.com

The electronic environment of the two bromine atoms at C4 and C6 is different, which could allow for site-selective functionalization. acs.org The C6 position is para to the annulated benzene (B151609) ring's nitrogen, while the C4 is ortho, suggesting a potential difference in reactivity that could be exploited through careful choice of catalyst, ligands, and reaction conditions. acs.orgnih.gov

Potential Cross-Coupling Reactions

Reaction Type Coupling Partner Potential Product Significance
Suzuki-Miyaura Aryl/heteroaryl boronic acids or esters Aryl/heteroaryl substituted 1-methylindazoles Formation of C-C bonds to build complex biaryl systems. sigmaaldrich.comrsc.org
Heck Alkenes Alkenyl-substituted 1-methylindazoles Formation of C-C bonds to introduce vinyl groups. sigmaaldrich.com
Sonogashira Terminal alkynes Alkynyl-substituted 1-methylindazoles Formation of C-C bonds to introduce alkyne functionalities. sigmaaldrich.com
Buchwald-Hartwig Amines, alcohols, thiols Amino-, alkoxy-, or thioether-substituted 1-methylindazoles Formation of C-N, C-O, and C-S bonds. sigmaaldrich.com

| Negishi | Organozinc reagents | Alkyl/aryl-substituted 1-methylindazoles | Formation of C-C bonds with a wide range of organic fragments. nih.gov |

The sequential, site-selective functionalization of 4,6-dibromo-1-methylindazole could provide rapid access to a library of diversely substituted indazoles for screening in drug discovery and materials science applications.

Emerging Methodologies in Polyhalogenated Indazole Chemistry

The synthesis of polyhalogenated indazoles is evolving beyond traditional methods that often require harsh conditions and produce significant waste. Recent advancements focus on improving efficiency, selectivity, and environmental compatibility.

A significant development is the emergence of metal-free, regioselective halogenation reactions. rsc.org Recent studies have demonstrated that by using reagents like N-halosuccinimides (NBS, NCS) and carefully tuning solvents and temperatures, it is possible to achieve mono- or poly-halogenation of the indazole core with high selectivity. nih.govresearchgate.net These methods often use environmentally benign solvents like ethanol (B145695) or even water, representing a "green" alternative to older protocols using chlorinated solvents and molecular halogens. rsc.org

Furthermore, one-pot procedures are being developed that allow for the sequential introduction of different halogens into the indazole ring, producing hetero-polyhalogenated indazoles. nih.gov For instance, a 2H-indazole can be first brominated with NBS and then, in the same vessel, chlorinated with NCS to yield a bromo-chloro-indazole derivative. nih.govresearchgate.net These emerging methodologies promise more efficient and sustainable routes to complex polyhalogenated indazoles, which will undoubtedly facilitate the future synthesis and study of compounds like 4,6-dibromo-1-methylindazole.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-Bibromo-1-methylindazole, and what key reaction conditions are critical for success?

  • Methodological Answer : A common approach involves bromination of 1-methylindazole precursors using brominating agents (e.g., NBS or Br₂ in specific solvents). Key steps include:

  • Reflux conditions : Prolonged heating (e.g., 18–24 hours) under inert atmosphere to ensure complete substitution .
  • Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reactivity and solubility of intermediates .
  • Purification : Column chromatography or recrystallization (e.g., water-ethanol mixtures) to isolate the product .
    • Characterization : Confirmation via 1^1H/13^13C NMR to verify bromine substitution patterns and methyl group integration, supplemented by mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies methyl group protons (~δ 2.5–3.5 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effects. 13^13C NMR confirms quaternary carbons adjacent to bromine atoms .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., 79^{79}Br/81^{81}Br doublets) .
  • Elemental Analysis : Validates purity and stoichiometry, particularly for bromine content .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Parameter screening : Test reaction temperatures (e.g., 80–120°C) and stoichiometric ratios of brominating agents to precursor .
  • Catalyst exploration : Lewis acids (e.g., FeCl₃) may enhance regioselectivity for bromine substitution at the 4- and 6-positions .
  • Purification refinement : Use preparative HPLC for challenging separations or solvent gradient recrystallization to remove di-brominated byproducts .

Q. How should researchers resolve contradictions between spectral data and expected structural features of this compound?

  • Methodological Answer :

  • Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to unambiguously confirm substitution patterns .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to clarify ambiguous signals in crowded NMR regions .
  • Computational modeling : DFT calculations predict chemical shifts and compare with experimental data to identify misassignments .

Q. What experimental strategies are recommended for studying the reactivity of bromine substituents in this compound?

  • Methodological Answer :

  • Nucleophilic substitution : Test reactions with amines or thiols under varying conditions (e.g., Pd catalysis for Suzuki couplings) to assess bromine lability .
  • Thermal stability assays : Monitor decomposition via TGA/DSC to identify temperature thresholds for bromine loss .
  • Kinetic studies : Use 19^{19}F NMR (if fluorine analogs are synthesized) to track reaction progress and intermediate formation .

Q. How can researchers design robust biological activity studies for this compound derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified bromine/methyl groups and test against target enzymes (e.g., kinases) using enzyme inhibition assays .
  • In vitro models : Prioritize cell lines expressing target receptors (e.g., GPCRs) and include controls for cytotoxicity (MTT assays) .
  • Data normalization : Use reference standards (e.g., midazolam derivatives) to validate analytical methods and minimize batch-to-batch variability .

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